N2-phenethyl-N4-phenylpteridine-2,4-diamine
Description
N2-Phenethyl-N4-phenylpteridine-2,4-diamine is a pteridine derivative featuring a bicyclic heteroaromatic core with phenethyl and phenyl substituents at the N2 and N4 positions, respectively. Its molecular formula is C20H19N6, with a molecular weight of 355.41 g/mol.
Properties
IUPAC Name |
4-N-phenyl-2-N-(2-phenylethyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6/c1-3-7-15(8-4-1)11-12-23-20-25-18-17(21-13-14-22-18)19(26-20)24-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVAYIVYNABHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-phenethyl-N4-phenylpteridine-2,4-diamine typically involves the condensation of appropriate pteridine precursors with phenethylamine and phenylamine under controlled conditions. One common method involves the use of pteridine-2,4-diamine as the starting material, which is reacted with phenethylamine and phenylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N2-phenethyl-N4-phenylpteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The phenyl and phenethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex pteridine derivatives.
Biology: It is used in studies related to enzyme inhibition and as a probe for understanding pteridine metabolism.
Medicine: The compound has shown promise as a potential therapeutic agent, particularly in cancer research, due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: It is utilized in the development of novel materials and as a component in certain chemical processes.
Mechanism of Action
The mechanism of action of N2-phenethyl-N4-phenylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects such as the suppression of cancer cell growth.
Comparison with Similar Compounds
Pteridine vs. Quinazoline/Triazine/Pyrimidine
- Quinazoline Derivatives (e.g., N4-(3,4-dimethoxyphenethyl)quinazoline-2,4-diamine, C24H24N4O2 ):
The quinazoline core shares a similar diamine substitution pattern. Methoxy groups (3,4-diOMePh) enhance electron-donating properties, correlating with cholinesterase inhibition (AChE IC50 = 2.5 µM in ) . - Triazine Herbicides (e.g., Propazine, C9H17N5O ):
The triazine core with di-isopropyl and methoxy substituents () is smaller and less aromatic, favoring herbicide activity through photosynthetic inhibition .
Substituent Effects
Physicochemical and Pharmacokinetic Considerations
Biological Activity
N2-phenethyl-N4-phenylpteridine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its unique pteridine core structure, which confers distinct biological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
This compound can be synthesized through multi-step organic reactions. Key steps include the formation of the pteridine core via cyclization and subsequent substitution reactions to introduce the phenethyl and phenyl groups. The final product is purified through techniques such as recrystallization or chromatography.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition disrupts critical biochemical pathways, which is particularly relevant in cancer treatment.
- Receptor Modulation : By interacting with cellular receptors, the compound can alter signal transduction pathways, affecting cellular responses and potentially leading to therapeutic effects.
- DNA/RNA Interaction : this compound may intercalate with nucleic acids, influencing gene expression and replication processes.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anti-Malarial Activity : A study evaluated similar pteridine derivatives for their anti-malarial properties against Plasmodium falciparum. The findings indicated that structural modifications could enhance potency and selectivity against malaria parasites while maintaining low cytotoxicity against human cells .
- Cancer Treatment : Research focused on the compound's ability to inhibit growth in various cancer cell lines demonstrated significant antiproliferative effects, suggesting its potential as an anticancer agent. The study highlighted specific IC50 values indicating effective concentrations for inhibiting cell growth .
- Mechanistic Studies : Further investigations into the interaction of this compound with molecular targets revealed insights into its mechanism of action, emphasizing its role in disrupting critical signaling pathways involved in disease progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
